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Executive Summary
Tigapotide (also known as PCK-3145) is a synthetic 15-amino acid peptide derived from

Prostate Secretory Protein 94 (PSP94), a protein whose expression is downregulated in

advanced prostate cancer.[1][2][3][4] Preclinical and early-phase clinical studies have

demonstrated its potential as a multi-modal therapeutic agent for hormone-refractory prostate

cancer (HRPC). Tigapotide exhibits anti-tumor, anti-metastatic, and anti-angiogenic properties,

primarily through the induction of apoptosis, inhibition of matrix metalloproteinase-9 (MMP-9),

and interference with vascular endothelial growth factor (VEGF) signaling.[1] This document

provides a comprehensive technical overview of Tigapotide, including its mechanism of action,

quantitative data from key studies, detailed experimental protocols, and visualizations of the

implicated signaling pathways.

Introduction to Tigapotide and PSP94
Prostate Secretory Protein 94 (PSP94) is one of the three most abundant proteins found in

human seminal fluid. Its expression is notably decreased in patients with advanced prostate

cancer, suggesting a role as a tumor suppressor. Tigapotide is a synthetic peptide

corresponding to amino acids 31-45 of PSP94 and has been shown to recapitulate and, in

some cases, exceed the anti-tumor effects of the full-length protein. It has been investigated as
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a therapeutic for late-stage, hormone-refractory prostate cancer for which effective therapies

are limited.

Mechanism of Action
Tigapotide's therapeutic effects are multifactorial, targeting key processes in cancer

progression:

Induction of Apoptosis: Tigapotide has been shown to induce programmed cell death in

prostate cancer cells.

Anti-Angiogenesis: The peptide interferes with the VEGF signaling pathway, a critical driver

of new blood vessel formation that tumors require for growth.

Anti-Metastasis: Tigapotide inhibits the secretion and activity of MMP-9, an enzyme crucial

for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. It

also influences the shedding of CD44, a cell surface receptor involved in cell-cell and cell-

matrix interactions.

Reduction of Hypercalcemia: In preclinical models, Tigapotide reduces levels of parathyroid

hormone-related peptide (PTHrP), a common cause of hypercalcemia in malignancy.

Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize the key quantitative findings from preclinical and clinical

investigations of Tigapotide.

Table 1: In Vivo Efficacy of Tigapotide in a Rat Prostate
Cancer Model
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Parameter
Control
(Vehicle)

Tigapotide
(1
µg/kg/day)

Tigapotide
(10
µg/kg/day)

Tigapotide
(100
µg/kg/day)

Citation

Tumor

Volume

Reduction

-

Dose-

dependent

reduction

Significant

reduction

Marked

reduction

Delay in

Hind-Limb

Paralysis

(Skeletal

Metastasis)

Baseline Delayed
Significantly

delayed

Markedly

delayed

Plasma

PTHrP Levels
Elevated

No significant

change

Dose-

dependent

decrease

Significant

decrease

Plasma

Calcium

Levels

Elevated
No significant

change
Reduced

Significantly

reduced

Table 2: Clinical Trial Data for Tigapotide in Hormone-
Refractory Prostate Cancer
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Trial Phase Dosing Regimen Key Findings Citation

Phase I

7.5 mg/m² twice

weekly or 15 mg/m²

weekly for 4 weeks

Well-tolerated with no

adverse events.

Declines in MMP-9

levels observed in

most patients by week

3. Weekly dosing

showed greater

declines in MMP-9.

Phase IIa

5, 20, 40, and 80

mg/m² (dose-

escalation)

Excellent safety profile

at 5, 20, and 40

mg/m². Some

toxicities at 80 mg/m².

Patients with baseline

plasma MMP-9 >100

µg/L showed

reductions of 34% to

90%.

Experimental Protocols
This section details the methodologies used in the key preclinical and clinical studies of

Tigapotide.

In Vitro Cell-Based Assays
Cell Lines:

MatLyLu-PTHrP: A rat prostate cancer cell line (Dunning R3227) transfected to

overexpress parathyroid hormone-related protein (PTHrP), used to model hypercalcemia

of malignancy.

PC-3: A human prostate cancer cell line, often used in apoptosis and proliferation assays.

Apoptosis Assays:
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Annexin V Staining: To detect early apoptosis, cells are washed and resuspended in a

binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide

(PI) are added. Cells are incubated in the dark and then analyzed by flow cytometry.

Annexin V-positive, PI-negative cells are considered early apoptotic.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: To detect

DNA fragmentation, a hallmark of late apoptosis, cells are fixed and permeabilized. A

reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP) is added. The

incorporated label is then detected using a fluorescently-labeled antibody (e.g., anti-BrdU-

FITC).

In Vivo Animal Studies
Animal Model:

Syngeneic male Copenhagen rats were used for the MatLyLu-PTHrP xenograft model.

Tumor Inoculation:

For primary tumor growth studies, MatLyLu-PTHrP cells were inoculated subcutaneously

into the right flank of the rats.

For skeletal metastasis studies, cells were inoculated into the left ventricle via intracardiac

injection.

Drug Administration:

Tigapotide (PCK3145) was infused for 15 days at doses of 1, 10, and 100 µg/kg/day.

Efficacy Evaluation:

Tumor volume was measured regularly.

The development of hind-limb paralysis was monitored as an indicator of skeletal

metastases.

Bone histomorphometry was used to assess skeletal tumor burden.
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Biochemical Assays
PTHrP Measurement:

Plasma samples were collected from rats.

PTHrP levels were quantified using a commercially available ELISA kit specific for rat

PTHrP, following the manufacturer's instructions.

MMP-9 Activity Assay (Gelatin Zymography):

Conditioned media from cell cultures or patient plasma samples were collected.

Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-

reducing conditions.

The gel was then incubated in a developing buffer to allow for enzymatic activity.

The gel was stained with Coomassie Brilliant Blue, and areas of MMP-9 activity appeared

as clear bands against a blue background.

Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by Tigapotide.

Tigapotide Inhibition of VEGF Signaling
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Tigapotide inhibits VEGF-induced angiogenesis by blocking VEGFR-2 phosphorylation.

Tigapotide's Effect on MMP-9 Secretion and CD44
Shedding
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Tigapotide modulates MMP-9 and CD44, impacting metastasis.
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Conclusion and Future Directions
Tigapotide has demonstrated a promising preclinical and early clinical profile as a therapeutic

agent for hormone-refractory prostate cancer. Its multi-faceted mechanism of action, targeting

apoptosis, angiogenesis, and metastasis, suggests it could be a valuable addition to the

therapeutic arsenal. Further clinical development, including larger randomized controlled trials,

is warranted to fully elucidate its efficacy and safety profile and to establish its role in the

management of advanced prostate cancer. The continued investigation into its molecular

mechanisms may also uncover new therapeutic targets and strategies for combating this

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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